molecular formula C₁₂H₅D₁₁F₃N  · HCl B1161902 rac-Fenfluramine-D11 Hydrochloride

rac-Fenfluramine-D11 Hydrochloride

Cat. No.: B1161902
M. Wt: 242.333646
Attention: For research use only. Not for human or veterinary use.
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Description

rac-Fenfluramine-D11 Hydrochloride is a deuterated analogue of the serotonergic agent fenfluramine, serving as a critical internal standard in modern analytical research. Its primary research value lies in the quantitative analysis of fenfluramine and its active metabolite, norfenfluramine, in various biological matrices, enabling precise pharmacokinetic and metabolic studies. Fenfluramine's mechanism of action is multifaceted, primarily functioning as a potent serotonin (5-hydroxytryptamine, 5-HT) releasing agent and reuptake inhibitor, thereby enhancing serotonergic neurotransmission . Its active metabolite, norfenfluramine, further contributes to this activity and also acts as an agonist at several serotonin receptor subtypes, including 5-HT 2B and 5-HT 2C . Research into fenfluramine has been revitalized due to its efficacy in reducing seizures in developmental and epileptic encephalopathies such as Dravet syndrome and Lennox-Gastaut syndrome . Beyond its serotonergic actions, investigations suggest its antiseizure properties may also involve positive modulation of the sigma-1 receptor, which helps restore the balance between excitatory (glutamatergic) and inhibitory (GABA-ergic) signaling in the brain . This compound is essential for researchers exploring the intricate pharmacology of fenfluramine, its effects on neurotransmitter systems, and its potential applications in neurology.

Properties

Molecular Formula

C₁₂H₅D₁₁F₃N · HCl

Molecular Weight

242.333646

Synonyms

N-Ethyl-α-methyl-3-(trifluoromethyl)benzeneethanamine Hydrochloride-D11 (1:1)_x000B_N-Ethyl-α-methyl-m-(trifluoromethyl)phenethylamine Hydrochloride-D11;  (±)-Fenfluramine Chloride-D11;  (±)-Fenfluramine Hydrochloride-D11;  1-(m-Trifluoromethylphenyl)-2-(ethy

Origin of Product

United States

Advanced Analytical Chemistry Applications of Rac Fenfluramine D11 Hydrochloride

Development and Validation of Bioanalytical Assays Utilizing Stable Isotope Standards

The development of robust bioanalytical assays is fundamental for accurate drug quantification in biological samples. Stable isotope-labeled compounds, such as rac-Fenfluramine-D11 Hydrochloride, are the gold standard for use as internal standards in these assays. The core principle lies in the near-identical physicochemical properties of the deuterated standard to the unlabeled analyte (fenfluramine). This similarity ensures that the standard and the analyte behave almost identically during sample extraction, cleanup, and chromatographic separation, thus effectively correcting for any variability or loss during the analytical process.

The validation of these bioanalytical methods is a critical step to ensure their reliability and is performed according to stringent guidelines, such as those from the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA). nih.govnih.gov Validation ensures the assay is "fit-for-purpose," meaning it is appropriate for the intended use of the data, whether for preclinical toxicokinetic studies or clinical trial sample analysis. nih.gov Key validation parameters include accuracy, precision, selectivity, sensitivity, linearity, and matrix effect. altasciences.com For example, a validated method for fenfluramine (B1217885) and its metabolite norfenfluramine (B1679916) in mouse brain demonstrated acceptable linearity with a correlation coefficient (r²) greater than 0.99, intra- and inter-run precision with a coefficient of variation (C.V.) under 10%, and accuracy within a 10% deviation. altasciences.com Similarly, an LC-MS/MS method for human plasma was validated to be accurate and reproducible, free from matrix effects, and demonstrated linearity across a wide range of concentrations from 1.64 to 1000 ng/mL for fenfluramine. nih.gov

Table 1: Representative Bioanalytical Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Finding (Fenfluramine in Mouse Brain) altasciences.comExample Finding (Fenfluramine in Human Plasma) nih.gov
Linearity (r²) > 0.99> 0.99Linear response from 1.64-1000 ng/mL
Accuracy 85-115% (± 20% at LLOQ)100 ± 10%Method proves accurate
Precision (CV%) < 15% (< 20% at LLOQ)< 10%Method proves reproducible
Matrix Effect Within acceptable range (e.g., 85-115%)100 ± 10%Free from matrix effect
Lower Limit of Quantitation (LLOQ) Defined and validated0.05 µg/g1.64 ng/mL

This table presents illustrative data based on findings from cited research.

Quantitative Mass Spectrometry (MS) Applications in Complex Biological Matrices

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the highly sensitive and specific quantification of drugs and their metabolites in complex biological matrices like plasma, urine, and tissue homogenates. nih.govaltasciences.comnih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for quantitative MS applications to ensure accuracy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS is the predominant technique for quantitative bioanalysis due to its high sensitivity, specificity, and throughput. researchgate.net In this methodology, high-performance liquid chromatography (HPLC) first separates the analyte and internal standard from other components in the extracted biological sample. nih.gov The separated compounds then enter a tandem mass spectrometer, typically a triple quadrupole instrument. nih.gov

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, a highly specific detection technique. nih.govsciex.com In MRM, the first quadrupole selects a specific precursor ion (the molecular ion of the compound), which is then fragmented in the second quadrupole. The third quadrupole selects a specific product ion unique to that compound. This precursor-to-product ion transition is monitored, providing a high degree of specificity and minimizing interference from the complex biological matrix. sciex.com For instance, a novel LC-MS/MS method for quantifying fenfluramine and its metabolite norfenfluramine in human plasma utilizes this approach for precise therapeutic drug monitoring. nih.gov

Table 2: Example LC-MS/MS Parameters for Fenfluramine Analysis

ParameterDescription
LC System Ultimate 3000 UHPLC nih.gov
Column Reversed-phase C18 nih.gov
MS System Thermofisher Quantiva triple-quadrupole nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov

This table summarizes typical instrumental setups based on cited literature.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS is another robust technique used for the analysis of fenfluramine and its metabolites, particularly in metabolic studies involving urine samples. nih.gov Unlike LC, which separates compounds in a liquid phase, GC separates compounds in a gaseous phase based on their volatility. Therefore, analytes like fenfluramine and its metabolites often require a chemical derivatization step to increase their volatility and thermal stability before they can be analyzed by GC. nih.gov

Following separation on a capillary GC column, the compounds enter the mass spectrometer, which ionizes them (commonly using electron impact ionization) and detects the characteristic fragmentation patterns. nih.gov This method has been successfully used to identify and characterize several fenfluramine metabolites in human urine, including norfenfluramine and 1-(m-trifluoromethylphenyl)-1,2-propane diol (fenfluramine diol), after oral administration of the drug. nih.gov

Role as an Internal Standard in Preclinical Research and In Vitro Studies

In both preclinical and in vitro research, this compound serves a critical role as an internal standard (IS). lgcstandards.com An ideal IS is a compound added to samples at a known concentration before any sample processing steps. Because the deuterated standard has a higher mass than the unlabeled analyte, it can be distinguished by the mass spectrometer. However, its chemical behavior is virtually identical.

This allows the IS to compensate for variations at multiple stages of the analytical workflow:

Extraction Efficiency: It corrects for any loss of the analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction. altasciences.com

Chromatographic Effects: It accounts for minor variations in retention time and peak shape.

Instrumental Response: It normalizes for fluctuations in the mass spectrometer's ionization efficiency and detector response. altasciences.com

By calculating the ratio of the analyte's response to the internal standard's response, analysts can achieve highly accurate and precise quantification. This is demonstrated in studies quantifying fenfluramine in mouse brain tissue and in human plasma for therapeutic drug monitoring, where the use of a deuterated IS was essential for method robustness and accuracy. nih.govaltasciences.com

Application in Metabolite Identification and Profiling Techniques Using Tracer Studies

Deuterium-labeled compounds like this compound are invaluable tools for metabolite identification and profiling. nih.gov When used as a tracer, the labeled compound is administered, and its metabolic fate is followed through the body. The deuterium (B1214612) atoms act as a "tag" that makes the drug and its subsequent metabolites easily distinguishable from endogenous molecules in the biological system. nih.gov

The low natural abundance of deuterium (approximately 0.01%) means that the background signal is minimal, making the detection of the administered labeled substrate and its metabolic products highly specific. nih.govnih.gov Mass spectrometry can then be used to scan for compounds that contain the deuterium label. A study investigating the human metabolism of fenfluramine utilized GC-MS to analyze urine samples after administration of the drug. nih.gov This approach allowed for the confident characterization of metabolites, including conjugated forms of fenfluramine, norfenfluramine, and m-trifluoromethylhippuric acid, as well as the major aglycone metabolite, fenfluramine diol. nih.gov The unique mass signature conferred by the deuterium atoms in tracer studies simplifies the process of distinguishing drug-related material from the vast number of other chemicals present in a biological sample.

Chromatographic Separation Techniques for Deuterated Analogs (e.g., HPLC, GC)

The effective separation of the analyte from its deuterated internal standard and other matrix components is crucial for accurate quantification and is achieved using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): This is the most common separation technique paired with MS for fenfluramine analysis. nih.govaltasciences.com Typically, reversed-phase HPLC is used, where a non-polar stationary phase (like a C18 column) is paired with a polar mobile phase. nih.gov This setup allows for the efficient separation of fenfluramine and norfenfluramine from plasma or brain tissue components before they enter the mass spectrometer. nih.govaltasciences.com Due to their similar chemical structures, the deuterated standard (rac-Fenfluramine-D11) co-elutes very closely with the unlabeled analyte, which is ideal for an internal standard.

Gas Chromatography (GC): GC is also used, particularly for metabolite profiling. nih.gov Capillary columns are employed to achieve high-resolution separation of derivatized analytes in their gaseous state. nih.gov The choice of column and temperature programming is optimized to ensure baseline separation of different metabolites, allowing for their individual characterization by the mass spectrometer. nih.govcfsre.org

In both techniques, the goal is to achieve a chromatogram with sharp, well-resolved peaks, which is essential for minimizing ion suppression and ensuring the highest quality quantitative data. sciex.com

Molecular and Cellular Pharmacological Research of Fenfluramine and Its Deuterated Analogues

Serotonin (B10506) Receptor Binding Affinity and Functional Studies

Fenfluramine (B1217885) and its primary metabolite, norfenfluramine (B1679916), interact with a wide array of serotonin receptors. mdpi.com While fenfluramine itself can be a weak binder to some 5-HT receptor subtypes, norfenfluramine often shows higher affinity and potent activity. nih.gov This activity is not limited to a single receptor but spans several families, including 5-HT1 and 5-HT2. drugbank.comaesnet.org The collective agonism at these varied receptors is believed to be central to its therapeutic action. drugbank.com

Both fenfluramine and norfenfluramine interact with 5-HT2A receptors. nih.gov Norfenfluramine, in particular, demonstrates moderate to high affinity for this receptor subtype. nih.gov The interaction is complex; while it is an agonist at 5-HT2A receptors, fenfluramine also functionally disrupts the regulatory association of the sigma-1 receptor with NMDA receptors, a process that involves the 5-HT2A receptor. nih.govmdpi.com This suggests a multi-faceted role where fenfluramine not only directly activates 5-HT2A receptors but also modulates their interaction with other signaling complexes. nih.gov

The 5-HT2C receptor is a significant target for norfenfluramine, which exhibits high affinity for this subtype. nih.gov Fenfluramine itself is also an agonist at 5-HT2C receptors. drugbank.comfda.gov This interaction is considered a key part of its mechanism, and many of fenfluramine's effects have been shown to be dependent on 5-HT2C receptor activation. aesnet.orgnih.gov

Fenfluramine and norfenfluramine's interactions extend to other serotonin receptor subtypes. Radioligand binding assays have shown that both compounds bind to 5-HT1A receptors. researchgate.netnih.gov Research suggests fenfluramine may act as a potential antagonist at 5-HT1A receptors. frontiersin.org The 5-HT1B receptor is also implicated, particularly in mediating some of d-fenfluramine's effects on feeding behavior. nih.gov Positron emission tomography (PET) studies have confirmed that fenfluramine can cause a significant, dose-dependent decrease in the binding of specific 5-HT1B receptor radioligands, indicating its ability to influence this receptor in vivo. nih.gov Furthermore, interactions between 5-HT1A and 5-HT7 receptors, which can form heterodimers and are often co-expressed in the brain, are an area of research for understanding serotonergic modulation. nih.gov

Table 1: Summary of Fenfluramine and Norfenfluramine Interaction with Serotonin Receptors

Receptor Subtype Compound Affinity/Activity Reference
5-HT1A Fenfluramine, Norfenfluramine Binding affinity observed; potential antagonist activity for Fenfluramine. researchgate.netnih.govfrontiersin.org
5-HT1B d-Fenfluramine Implicated in satiety effects; reduces radioligand binding in vivo. nih.govnih.gov
5-HT1D Fenfluramine Contributes to overall serotonergic mechanism. drugbank.comaesnet.org
5-HT2A Fenfluramine, Norfenfluramine Agonist activity; Norfenfluramine has moderate affinity. nih.govdrugbank.comnih.gov
5-HT2C Fenfluramine, Norfenfluramine Agonist activity; Norfenfluramine has high affinity. nih.govdrugbank.comnih.gov

Modulation of Neurotransmitter Release and Reuptake Mechanisms (e.g., serotonin, dopamine (B1211576), noradrenaline)

A primary mechanism of action for fenfluramine is its role as a potent serotonin-releasing agent. researchgate.netpatsnap.com It acts as a substrate for the serotonin transporter (SERT), which facilitates the drug's entry into the presynaptic terminal in exchange for serotonin being released into the synapse. researchgate.net Fenfluramine also interacts with the vesicular monoamine transporter 2 (VMAT2), disrupting the storage of serotonin in vesicles and thereby increasing the cytoplasmic concentration available for release. patsnap.comresearchgate.net

In addition to its profound effects on serotonin, fenfluramine and its metabolite norfenfluramine also modulate other monoamine neurotransmitters. nih.gov (+)-Norfenfluramine, in particular, is a potent substrate for norepinephrine (B1679862) transporters (NET), leading to the release of norepinephrine. nih.gov Studies have shown that (+)-fenfluramine and (+)-norfenfluramine released [3H]NE with EC50 values of 302 nM and 73 nM, respectively. nih.gov The administration of norfenfluramine increases extracellular levels of not only serotonin and norepinephrine but also dopamine in the frontal cortex. nih.gov The release of dopamine by norfenfluramine appears to be partly mediated via norepinephrine transporters. nih.gov While norfenfluramine is more potent than its parent compound at inducing dopamine release, its potency for releasing dopamine is significantly lower than for releasing serotonin. nih.gov

Table 2: EC50 Values for Neurotransmitter Release by Fenfluramine and Norfenfluramine Isomers

Compound Neurotransmitter Released EC50 (nM) Reference
(+)-Fenfluramine [3H]5-HT 52 nih.gov
(-)-Fenfluramine [3H]5-HT 147 nih.gov
(+)-Norfenfluramine [3H]5-HT 59 nih.gov
(-)-Norfenfluramine [3H]5-HT 287 nih.gov
(+)-Fenfluramine [3H]NE 302 nih.gov
(+)-Norfenfluramine [3H]NE 73 nih.gov

Sigma-1 Receptor Interactions and Ligand Binding Studies

Beyond its well-documented serotonergic activity, fenfluramine also demonstrates significant interaction with the sigma-1 (σ1) receptor. frontiersin.orgnih.gov This interaction is considered a key component of its multimodal mechanism of action. nih.gov Radioligand binding assays have confirmed that fenfluramine binds to σ1 receptors with a Ki (inhibition constant) of 266 nM. researchgate.netnih.gov

Functionally, fenfluramine acts as a positive modulator of the σ1 receptor. researchgate.netnih.gov While fenfluramine alone does not significantly affect the association between the σ1 receptor and the endoplasmic reticulum stress protein BiP, it potentiates the activity of σ1 receptor agonists. mdpi.com In the presence of the σ1 agonist PRE-084, fenfluramine significantly enhances the dissociation of the σ1 receptor from BiP, confirming its positive modulatory role. researchgate.netnih.gov

Furthermore, both fenfluramine and norfenfluramine have been shown to disrupt the regulatory association between the σ1 receptor and the NR1 subunit of NMDA receptors. nih.govresearchgate.net This action is similar to that of σ1 receptor antagonists and is thought to contribute to the modulation of glutamatergic signaling. frontiersin.orgnih.gov In vivo studies support this modulatory activity, showing that fenfluramine can attenuate learning deficits in models where σ1 activation is key, and these effects are blocked by a σ1 receptor antagonist. researchgate.netnih.gov

Investigation of Downstream Signaling Pathways and Cellular Responses in Preclinical Contexts

Fenfluramine's pharmacological activity is primarily understood through a dual mechanism involving the serotonergic system and sigma-1 receptors. This multifaceted action leads to a cascade of downstream signaling events and cellular responses that are believed to contribute to its therapeutic effects. Preclinical research has begun to elucidate these complex pathways.

Fenfluramine and its active metabolite, norfenfluramine, modulate serotonergic neurotransmission by inhibiting the reuptake of serotonin and stimulating its release. This elevation of extracellular serotonin leads to the activation of various serotonin receptor subtypes, including 5-HT1D, 5-HT2A, and 5-HT2C. The activation of these receptors is linked to an enhancement of GABAergic signaling, the primary inhibitory neurotransmission system in the brain. In preclinical models, this has been observed to restore the balance between excitatory and inhibitory signaling. Furthermore, in a zebrafish model of Dravet syndrome, fenfluramine has been shown to restore the dendritic arborization of GABAergic neurons, suggesting a potential for neuro-modulatory effects.

In addition to its serotonergic activity, fenfluramine acts as a positive modulator of the sigma-1 receptor. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating cellular stress responses and neuronal plasticity. By positively modulating the sigma-1 receptor, fenfluramine is thought to decrease excitatory glutamatergic signaling. This reduction in glutamate-mediated hyperexcitability, combined with the enhancement of GABAergic inhibition, provides a comprehensive mechanism for its observed antiseizure activity in preclinical models.

Cellular responses to fenfluramine in preclinical contexts also include a reduction in neuroinflammation. In a mouse model of Dravet syndrome, fenfluramine treatment was associated with a significant decrease in neuroinflammation.

Enantioselective Pharmacodynamics of Fenfluramine Isomers in Research Models

Fenfluramine is a racemic mixture, meaning it is composed of equal parts of two stereoisomers (enantiomers): d-fenfluramine and l-fenfluramine. These enantiomers, along with their respective metabolites, d-norfenfluramine and l-norfenfluramine, exhibit distinct pharmacological properties. Preclinical studies in rodent and zebrafish models have been instrumental in dissecting the enantioselective pharmacodynamics of these compounds.

Research has demonstrated that both d- and l-fenfluramine, as well as their metabolites, possess antiseizure activity. However, the potency and efficacy can differ between the isomers depending on the specific preclinical model used. In a zebrafish model of Dravet syndrome, (+)-FFA, (−)-FFA, and (+)-norFFA all displayed significant antiepileptic effects. The activity of (−)-norFFA was reported as less conclusive in this particular model.

In rodent models, the anticonvulsant activity of the enantiomers has been further characterized. For instance, in the maximal electroshock (MES) seizure model in mice, fenfluramine and norfenfluramine enantiomers showed comparable activity. However, in a mouse model of audiogenic seizures, l-norfenfluramine was found to be significantly more potent than both racemic fenfluramine and l-fenfluramine.

The following table summarizes the anticonvulsant activity of fenfluramine and its metabolites in a mouse model of audiogenic seizures.

CompoundED₅₀ (mg/kg)Brain EC₅₀ (ng/g)
d,l-fenfluramine10.213,200
l-fenfluramine17.725,400
l-norfenfluramine1.21940

Exploration of Potential Impact on GnRH I Expression and Related Pathways

The direct impact of rac-Fenfluramine-D11 Hydrochloride on Gonadotropin-Releasing Hormone I (GnRH I) expression has not been extensively studied. However, preclinical research into the neuroendocrine effects of fenfluramine provides a basis for exploring potential indirect interactions. Fenfluramine is known to influence the hypothalamic-pituitary-adrenal (HPA) axis and the release of various pituitary hormones, which are regulated by the hypothalamus, the same brain region that controls GnRH I secretion.

Studies have shown that d-fenfluramine can stimulate the expression of corticotropin-releasing factor (CRF) in the hypothalamus. CRF is a key regulator of the stress response and can influence the reproductive axis. The GnRH neuronal network is complex and can be modulated by various neurotransmitters and neuropeptides, including those influenced by fenfluramine.

Furthermore, fenfluramine's potent serotonergic actions are relevant as serotonin is known to have a modulatory role in the control of GnRH secretion. The precise nature of this interaction is complex and can be either inhibitory or stimulatory depending on the specific serotonin receptor subtypes involved and the physiological context.

Given that the hypothalamus is a critical site of action for fenfluramine and the central hub for the regulation of GnRH I neurons, it is plausible that fenfluramine could indirectly affect GnRH I expression and related pathways through its broad neuroendocrine and serotonergic effects. However, direct experimental evidence from preclinical models specifically investigating the effect of this compound on GnRH I neurons is currently lacking and represents an area for future research.

Advanced Research Applications and Future Directions for Deuterated Fenfluramine Analogues

Application as Chemical Probes for Receptor Target Elucidation

Deuterated compounds like rac-Fenfluramine-D11 Hydrochloride are valuable as chemical probes in non-clinical studies aimed at identifying and characterizing drug-receptor interactions. While the primary mechanism of action for fenfluramine (B1217885) involves serotonergic activity and interaction with the sigma-1 receptor, deuterated analogues can help refine this understanding. nih.govfrontiersin.org

In research settings, the altered metabolic profile of a deuterated compound can lead to different steady-state concentrations of the parent drug versus its metabolites. By comparing the binding patterns and downstream signaling effects of the deuterated versus non-deuterated compound in vitro, researchers can dissect the specific contributions of the parent molecule and its metabolites to receptor engagement. This approach helps to confirm primary targets and potentially uncover secondary or off-target interactions that might otherwise be obscured by rapid metabolism, contributing to a more precise map of the drug's pharmacological footprint. nih.gov

In Silico Modeling and Computational Chemistry for Metabolic and Pharmacological Predictions

Computational, or in silico, models are increasingly vital in the early stages of drug discovery for predicting how a compound will be metabolized and what its pharmacological effects might be. nih.gov These models can simulate the metabolic fate of drug candidates, helping to screen large numbers of molecules efficiently. nih.govnews-medical.net

The inclusion of data from deuterated analogues like this compound can significantly enhance the accuracy of these predictive models. Key applications include:

Predicting Metabolic Pathways: By observing how deuteration at specific sites alters the metabolic products, researchers can validate and refine computational models of enzyme-catalyzed reactions, such as those mediated by cytochrome P450 enzymes. news-medical.net

Kinetic Isotope Effect (KIE) Analysis: The KIE, where the C-D bond is broken more slowly than the C-H bond, can be modeled to predict how deuteration will affect the rate of metabolism. This helps in designing new molecules with potentially more favorable pharmacokinetic profiles.

Virtual Screening: In silico tools can simulate how the altered properties of a deuterated compound might influence its binding affinity to various receptors, providing a theoretical basis for further experimental validation. nih.gov

The integration of experimental data from deuterated compounds into computational workflows allows for the iterative refinement of predictive algorithms, making them more powerful tools for drug design and development. nih.govresearchgate.net

Development of New Analytical Standards and Certified Reference Materials

One of the most critical and widespread applications of this compound is its use as an internal standard for quantitative analysis. scbt.comlgcstandards.comnih.gov In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is used to measure minute quantities of substances in complex biological samples, an ideal internal standard is essential for accuracy and precision. nih.govaltasciences.com

Deuterated analogues are considered the gold standard for internal standards in mass spectrometry for several reasons: texilajournal.com

Co-elution: They have nearly identical chemical properties to the non-labeled analyte, meaning they behave similarly during sample extraction and chromatographic separation. texilajournal.com

Correction for Matrix Effects: Biological samples like plasma or brain tissue contain many substances that can interfere with the measurement of the target analyte, a phenomenon known as the matrix effect. altasciences.commyadlm.org Because the deuterated internal standard is affected by these interferences in the same way as the analyte, it allows for accurate correction, ensuring the reliability of the quantitative data. nih.gov

Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard compensates for variations in sample preparation and instrument response, leading to highly reproducible and accurate measurements. nih.govtexilajournal.com

As a certified reference material, this compound provides a benchmark for analytical laboratories to ensure their methods are validated and their results are comparable and reliable. lgcstandards.com

Table 1: Properties of this compound as an Analytical Standard
PropertyDescriptionSource
Compound NameThis compound scbt.comlgcstandards.com
Alternate NameN-Ethyl-α-methyl-m-(trifluoromethyl)phenethylamine Hydrochloride-D11 scbt.com
CAS Number1189881-28-4 lgcstandards.com
Molecular FormulaC₁₂H₆D₁₁F₃N·HCl scbt.com
Product TypeStable Isotope Labelled Certified Reference Material lgcstandards.com
Primary ApplicationLabelled analogue of rac-Fenfluramine for use as an internal standard in quantitative analysis. scbt.com

Contribution to Understanding Drug Action Mechanisms at a Fundamental, Non-Clinical Level

At a fundamental research level, this compound helps scientists investigate the intricate mechanisms of drug action, separate from any clinical context. Fenfluramine itself has a complex pharmacology, primarily involving serotonergic and sigma-1 receptor activity, but also potentially affecting GABAergic and noradrenergic systems. nih.govfrontiersin.orgnih.gov

By using a deuterated analogue, researchers can manipulate the metabolic stability of the compound. This allows for non-clinical experiments that can distinguish the pharmacological effects of the parent drug from those of its principal metabolites, such as norfenfluramine (B1679916). For instance, if a specific cellular response is observed with fenfluramine but is diminished or absent with the more stable deuterated version (which produces less metabolite), it provides evidence that the metabolite is a key contributor to that particular action. These types of mechanistic studies are crucial for building a complete picture of a drug's pharmacological profile and for guiding the design of future molecules with more selective actions. nih.govnih.gov

Integration into Systems Biology and Multi-Omics Research Frameworks

Modern biomedical research is increasingly moving towards a systems biology approach, which integrates data from multiple "omics" platforms (e.g., metabolomics, proteomics, genomics) to understand biological systems holistically. nih.govfrontiersin.org Stable isotope-labeled compounds like this compound are powerful tools in this context, particularly within metabolomics.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. nih.gov By introducing a deuterated compound into a biological system (such as a cell culture), researchers can use it as a tracer. Mass spectrometry can then be used to track the path of the labeled atoms as the drug is metabolized and interacts with various biochemical pathways. This can reveal:

Novel Metabolic Pathways: Identifying previously unknown metabolites of the drug.

Drug-Induced Metabolic Shifts: Observing how the presence of the drug alters the broader metabolic landscape of the cell. researchgate.net

Protein Interactions: In proteomics, stable isotope labeling can help identify proteins that bind to the drug or are functionally altered by its presence. nih.govresearchgate.net

Integrating these findings with genomic and transcriptomic data provides a multi-layered, dynamic view of the drug's impact on the biological system, offering insights that are not achievable with any single approach. nih.gov

Methodological Advancements in Isotope Dilution Mass Spectrometry for Trace Analysis

The demand for ever-increasing sensitivity and specificity in bioanalysis has driven continuous innovation in isotope dilution mass spectrometry (IDMS). This compound is central to these advancements, enabling the development of robust methods for trace analysis—the measurement of extremely low concentrations of substances. nih.gov

Q & A

Q. What are the critical analytical techniques for characterizing rac-Fenfluramine-D11 Hydrochloride’s isotopic purity and structural integrity?

Methodological Answer:

  • Use deuterium nuclear magnetic resonance (²H-NMR) to confirm isotopic labeling at specific positions (e.g., D11 substitution).
  • Pair with high-resolution mass spectrometry (HRMS) to verify molecular mass shifts consistent with deuterium incorporation .
  • Chiral HPLC or capillary electrophoresis is essential to resolve enantiomers, as the rac designation indicates a racemic mixture. Validate separation parameters using reference standards from peer-reviewed protocols .

Q. How can researchers establish baseline stability profiles for this compound under experimental storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) to simulate long-term storage. Monitor degradation via UV-Vis spectroscopy and LC-MS/MS for byproducts.
  • Compare degradation kinetics between deuterated and non-deuterated forms to assess isotopic effects on stability. Document deviations in degradation pathways due to deuterium’s kinetic isotope effect .

Q. What protocols ensure reproducibility in synthesizing this compound for controlled pharmacological studies?

Methodological Answer:

  • Optimize deuteration using catalytic hydrogen-deuterium exchange under controlled pressure and temperature. Validate reaction completion via isotopic ratio analysis.
  • Purify intermediates via recrystallization in deuterated solvents to minimize isotopic dilution. Report yields, enantiomeric excess, and purity thresholds (e.g., ≥98% by HPLC) in peer-reviewed synthesis workflows .

Advanced Research Questions

Q. How should researchers design in vivo studies to isolate the pharmacokinetic effects of deuterium substitution in this compound?

Methodological Answer:

  • Use isotopologue-matched controls (non-deuterated Fenfluramine) in parallel cohorts to differentiate isotopic effects from baseline pharmacological activity.
  • Apply compartmental modeling to compare absorption/distribution rates. Highlight metabolic bottlenecks where deuterium’s kinetic isotope effect (KIE) alters CYP450-mediated clearance .
  • Reference pharmacokinetic data from deuterated drugs like Deutetrabenazine to contextualize KIE magnitude .

Q. What strategies resolve contradictions between in vitro receptor-binding data and in vivo efficacy outcomes for this compound?

Methodological Answer:

  • Re-evaluate in vitro assays for pH-dependent binding artifacts (e.g., deuterium’s impact on ionization states).
  • Use microdialysis in in vivo models to measure free drug concentrations at target sites, comparing them to in vitro IC₅₀ values.
  • Apply Bayesian meta-analysis to reconcile discrepancies, weighting studies by methodological rigor (e.g., sample size, blinding) .

Q. How can computational modeling predict isotopic effects on this compound’s metabolic pathways?

Methodological Answer:

  • Use density functional theory (DFT) to calculate deuterium’s impact on transition-state energies during CYP450-mediated oxidation.
  • Validate predictions with stable isotope tracer studies in hepatocyte models. Cross-reference outputs with databases like PubChem’s isotopic substructure search .
  • Report deviations from non-deuterated analogs using ΔlogP and metabolic half-life ratios .

Q. What ethical and methodological considerations apply when using this compound in translational neuroscience research?

Methodological Answer:

  • Follow ICH Harmonised Guidelines for deuterated compound safety testing, including genotoxicity screens (e.g., Ames test with deuterated metabolites).
  • Disclose deuterium’s potential to alter blood-brain barrier permeability in animal models. Reference NIH guidelines on isotopic labeling in preclinical studies .

Data Management & Validation

Q. How should researchers manage conflicting spectral data (e.g., NMR, MS) for this compound?

Methodological Answer:

  • Implement multi-laboratory validation using standardized spectral acquisition parameters (e.g., 600 MHz NMR, electrospray ionization for MS).
  • Cross-validate with isotopic dilution analysis to quantify deuterium incorporation accuracy. Archive raw data in repositories like Zenodo with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Apply mixed-effects models to account for inter-individual variability in deuterium metabolism. Use Akaike information criterion (AIC) to compare linear vs. nonlinear dose-response curves.
  • Report confidence intervals for KIE estimates, emphasizing sample size requirements for deuterium-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.